Methidathion

Catalog No.
S589161
CAS No.
950-37-8
M.F
C6H11N2O4PS3
M. Wt
302.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methidathion

CAS Number

950-37-8

Product Name

Methidathion

IUPAC Name

3-(dimethoxyphosphinothioylsulfanylmethyl)-5-methoxy-1,3,4-thiadiazol-2-one

Molecular Formula

C6H11N2O4PS3

Molecular Weight

302.3 g/mol

InChI

InChI=1S/C6H11N2O4PS3/c1-10-5-7-8(6(9)16-5)4-15-13(14,11-2)12-3/h4H2,1-3H3

InChI Key

MEBQXILRKZHVCX-UHFFFAOYSA-N

SMILES

COC1=NN(C(=O)S1)CSP(=S)(OC)OC

solubility

Solubility (all in g/L at 20 °C): ethanol (150); acetone (670); toluene (720); hexane (11); n-octanol (14)
Soluble in benzene, methanol and xylene at >60 g/100 mL at 25 °C. Moderately soluble in chloroform and dichloromethane.
In water, 187 mg/L at 20 °C
Solubility in water, g/100ml at 20 °C: 0.0187

Synonyms

GS 13005, methidathion, metidathion, O,O-dimethyl S-(2-methoxy-1,3,4-thiadiazole-5)-(4H)-onyl-(4)-methylphosphorodithioate, S-(5-methoxy-2-oxo-1,3,4-thiadiazol-3-(2H)-yl) O,O-dimethylphosphorodithioate, S-2,3-dihydro-5-methoxy-2-oxo-1,3,4-thiadiazol-3-ylmethyl O,O-dimethyl phosphorodithioate, Supracide

Canonical SMILES

COC1=NN(C(=O)S1)CSP(=S)(OC)OC

The exact mass of the compound Methidathion is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.19e-04 msolubility (all in g/l at 20 °c): ethanol (150); acetone (670); toluene (720); hexane (11); n-octanol (14)soluble in benzene, methanol and xylene at >60 g/100 ml at 25 °c. moderately soluble in chloroform and dichloromethane.in water, 187 mg/l at 20 °csolubility in water, g/100ml at 20 °c: 0.0187. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Organothiophosphorus Compounds - Supplementary Records. It belongs to the ontological category of organic thiophosphate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Acaricides, Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.

Methidathion is a non-systemic organothiophosphate characterized by its heterocyclic thiadiazole ring (S-[(5-methoxy-2-oxo-1,3,4-thiadiazol-3(2H)-yl)methyl] O,O-dimethyl phosphorodithioate) [1]. In scientific and industrial B2B procurement, it is primarily sourced as a high-purity analytical standard, a certified reference material (CRM) for pesticide residue monitoring, and a model compound for studying organophosphate degradation, advanced oxidation processes (AOPs), and acetylcholinesterase (AChE) inhibition kinetics . It presents as a colorless crystalline solid with low aqueous solubility (approx. 240 mg/L at 20 °C) but high solubility in organic solvents like acetone, ethanol, and xylene [1]. Its distinct structural inclusion of a thiadiazole moiety differentiates its metabolic and degradation pathways from simpler aliphatic or phenyl-substituted organophosphates, making it a critical baseline material for specialized toxicological and environmental fate assays .

Procuring generic organophosphates (such as malathion, diazinon, or dimethoate) as substitutes for methidathion in analytical or degradation models severely compromises data integrity [1]. During water treatment simulations, methidathion undergoes rapid, near-complete conversion to its highly toxic oxon form upon chlorination, transitioning from negligible baseline anti-AChE activity to extreme potency [1]. Substitutes like dimethoate fail to replicate this chlorination-induced toxicity spike, as they show no anti-AChE activity before or after chlorination[1]. Additionally, highly volatile analogs like dichlorvos introduce unacceptable inhalation handling risks and exhibit completely different hydrolytic half-lives in aquatic environments, rendering them unsuitable for modeling methidathion's specific environmental fate and toxicological activation behavior[2].

Chlorination-Induced Oxon Conversion and AChE Activation

In simulated drinking water chlorination studies, methidathion demonstrates a unique toxicity activation profile. Before chlorination, methidathion exhibits negligible anti-AChE activity. However, upon exposure to free chlorine, it rapidly oxidizes to methidathion-oxon, resulting in a massive spike in acetylcholinesterase inhibition [1]. In contrast, the comparator dimethoate shows no anti-AChE activity either before or after chlorination under the same conditions [1]. This rapid oxon conversion makes methidathion an essential positive control for evaluating the hidden toxicological risks of organophosphate degradation during municipal water disinfection.

Evidence DimensionAnti-AChE activity post-chlorination
Target Compound DataRapid spike to high anti-AChE activity via oxon formation
Comparator Or BaselineDimethoate (Zero anti-AChE activity post-chlorination)
Quantified DifferenceComplete divergence in toxicity activation (high activity vs. no activity).
ConditionsSimulated drinking water chlorination, AChE inhibition assay

Essential for environmental testing labs requiring a model compound that demonstrates latent toxicity spikes during chemical oxidation.

Hydrolytic and Biodegradation Half-Life in Aqueous Systems

Methidathion exhibits a significantly faster degradation rate in natural river water compared to heavily persistent organophosphates. In modified river die-away tests, methidathion demonstrated a biodegradation/hydrolysis half-life of 10.8 to 18.4 days[1]. Under identical conditions, the comparator dichlorvos exhibited a highly prolonged half-life of 67.9 to 105 days [1]. This accelerated breakdown profile, driven by both hydrolysis of the phosphorodithioic ester and microbial action, positions methidathion as a preferred short-persistence model compound for aquatic fate studies, avoiding the prolonged contamination risks associated with dichlorvos.

Evidence DimensionAqueous biodegradation/hydrolysis half-life
Target Compound Data10.8 - 18.4 days
Comparator Or BaselineDichlorvos (67.9 - 105 days)
Quantified DifferenceMethidathion degrades approximately 3.5 to 6.3 times faster in river water.
ConditionsModified river die-away method (Nakdong/Kumho river water)

Allows researchers to model short-term organophosphate degradation without the logistical burden of managing highly persistent aqueous waste.

Volatility and Laboratory Handling Safety

For laboratory formulation and standard preparation, the volatility of the active ingredient dictates the required engineering controls. Methidathion possesses a negligible vapor pressure of approximately 0.25 mPa (2.5 × 10^-4 Pa) at 20 °C [1]. In stark contrast, the comparator dichlorvos is highly volatile, with a vapor pressure of approximately 1,600 mPa (1.6 Pa) at the same temperature [2]. This difference of nearly four orders of magnitude means methidathion presents a drastically lower inhalation hazard during weighing, dilution, and handling, reducing the need for specialized vapor-capture systems compared to volatile organophosphates.

Evidence DimensionVapor Pressure at 20 °C
Target Compound Data~0.25 mPa
Comparator Or BaselineDichlorvos (~1,600 mPa)
Quantified DifferenceMethidathion is over 6,000 times less volatile than dichlorvos.
ConditionsStandard laboratory temperature (20 °C)

Significantly lowers inhalation exposure risks and simplifies safety protocols during the preparation of analytical standards and formulations.

Acetylcholinesterase (AChE) Inhibition Sensitivity for Biosensors

When developing AChE-based biosensors for pesticide detection, the choice of target compound dictates the sensitivity of the assay. Electric eel AChE is highly sensitive to methidathion (and its oxidized form), demonstrating strong inhibitory power at low concentrations [1]. In contrast, the oxidized form of dimethoate (omethoate) is a very weak inhibitor, requiring concentrations up to 3 mM to achieve an IC50, with poor detection limits [1]. Methidathion's high binding affinity makes it a superior positive control and calibration standard for validating the sensitivity of novel colorimetric and amperometric AChE biosensors.

Evidence DimensionAChE Inhibition Sensitivity (Biosensor Detection Limit)
Target Compound DataHigh sensitivity, low LOD
Comparator Or BaselineOmethoate (Very weak sensitivity, IC50 ~3 mM)
Quantified DifferenceMethidathion provides orders of magnitude higher enzyme inhibition sensitivity than omethoate.
ConditionsElectric eel AChE immobilized on magnetic beads (colorimetric/amperometric assay)

Ensures reliable calibration and validation of high-sensitivity enzymatic biosensors used in environmental and food safety monitoring.

Certified Reference Materials for Water Disinfection Monitoring

Due to its rapid and near-complete conversion to the highly toxic methidathion-oxon upon chlorination, methidathion is an indispensable analytical standard for municipal water testing facilities. It serves as a critical positive control for evaluating the hidden toxicological risks and efficacy of advanced oxidation processes (AOPs), where substitutes like dimethoate fail to show chlorination-induced toxicity spikes [1].

Short-Persistence Aquatic Toxicity Modeling

Methidathion's moderate biodegradation and hydrolysis half-life (10.8–18.4 days) in river water makes it an ideal model organophosphate for ecotoxicology laboratories. It allows researchers to accurately simulate agricultural runoff and aquatic degradation kinetics without the multi-month environmental persistence and disposal challenges associated with highly stable compounds like dichlorvos [2].

High-Sensitivity AChE Biosensor Calibration

Because electric eel acetylcholinesterase exhibits exceptionally high sensitivity to methidathion compared to weak inhibitors like omethoate, it is the preferred calibration standard for developing novel colorimetric and amperometric biosensors. Procurement of methidathion ensures accurate validation of detection limits in food safety and environmental monitoring equipment [3].

High-Safety Analytical Standard Preparation

Formulating pesticide standards requires strict inhalation risk management. Methidathion's extremely low vapor pressure (~0.25 mPa at 20 °C) allows analytical laboratories to handle, weigh, and dilute the compound with significantly reduced volatility hazards, streamlining safety protocols compared to the handling of highly volatile in-class alternatives like dichlorvos[4].

Physical Description

Methidathion appears as colorless crystals. This material is used as a non-systemic insecticide. (EPA, 1998)
Colorless solid; [ICSC] Colorless to white solid; Formulated as wettable powder in water soluble bags and emulsifiable concentrate; [Reference #1] Colorless crystalline solid; [Aldrich MSDS]
COLOURLESS CRYSTALS.
Colorless crystals.

Color/Form

Colorless crystals
Crystals from methanol
Colorless-to-white crystalline solid

XLogP3

2.4

Hydrogen Bond Acceptor Count

8

Exact Mass

301.96185735 g/mol

Monoisotopic Mass

301.96185735 g/mol

Flash Point

100 °C

Heavy Atom Count

16

Density

1.495 at 68 °F (EPA, 1998) - Denser than water; will sink
1.51 g/cu cm (20 °C)
1.5 g/cm³
1.495

LogP

2.2 (LogP)
log Kow = 2.20
2.2

Odor

Organophosphate odor

Decomposition

When heated to decomposition it emits very toxic fumes of /oxides of nitrogen, oxides of phosphorous and oxides of sulfur/.

Melting Point

102 to 104 °F (EPA, 1998)
39 °C
102-104 °F

UNII

Y2P145U7KK

GHS Hazard Statements

H300: Fatal if swallowed [Danger Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Insecticides

Mechanism of Action

Organophosphates poison insects and mammals primarily by phosphorylation of the acetylcholinesterase enzyme at nerve endings. ... At sufficient dosage, loss of enzyme function allows accumulation of acetylcholine (the impulse- transmitter substance) at cholinergic neuroeffector junctions (muscarinic effects, and at skeletal myoneural junctions and in autonomic ganglia (nicotinic effects). Organophosphates also impair nerve impulse transmission in the brain ... . /Organophosphate pesticides/

Vapor Pressure

1e-06 mmHg at 68 °F (EPA, 1998)
0.00000337 [mmHg]
3.37X10-6 mm Hg at 25 °C
Vapor pressure at 20 °C: negligible
1x10-6 mmHg

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

950-37-8

Absorption Distribution and Excretion

Male and female CFI mice were treated dermally with (14)C-radiolabelled methidathion in the carbonyl carbon of the thiadiazole ring in acetone solution or formulated in petroleum hydrocarbon with emulsifier (the ratio of active ingredient to petroleum hydrocarbon to emulsifier was 6:10:1). The actual dermal dose was stated to be 12 mg/kg bw. The test solutions for both sexes were well absorbed through the skin as measured over a 72-hr period, with residual radioactivity on the skin in the acetone group of 0.47-0.67% and in the formulated product of 0.35-1.27% of the dose. The highest concentrations of radioactivity were recovered in the expired CO2 (50.85-64.1%) and urine (14.48-23.47%). Radioactivity found in tissues (0.3-0.7%) and blood (0.03-0.21%) was minimal. Total recovery represented 83-94% of the administered dose. The half-lives for the testing solutions on the skin were calculated for the acetone group to be 9.1 and 10.5 hr for males and females, and for the formulated group to be 10.4 and 10.9 hr for males and females, respectively. Blood and tissue levels appeared to plateau approximately 4 hr post-dosing, with tissue levels rarely exceeding 4 ppm.
Oral doses /in rats/ of three differently labeled forms ...were rapidly excreted in urine (up to 45%) and expired air (up to 36%). 24 hr after daily dosing ...for 10 days, <2% remained in tissues examined, and none after 48 hr. The lactating goat excreted around 1% of dose ...into milk in 72 hr.
Rats were dosed orally .../studies/ indicated complete absorption .../labeled/gs-13005 was distributed rapidly but radioactive content of all organs was below limit of detection 48 hr after dosage except for traces in muscles. Most ...was excreted in urine as polar metabolites... .
...Oral dose of (14)C-carbonyl supracide ...was ...degraded by cow. 16-51% of (14)C was thought to have been excreted in expired air, 43% in urine, 4% in feces and 1% in milk. Serum levels of (14)C peaked within 5 hr of dosing.
For more Absorption, Distribution and Excretion (Complete) data for METHIDATHION (12 total), please visit the HSDB record page.

Metabolism Metabolites

/In rats the/ product of final oxidation and main metabolite (up to 36% of applied dose /2-methoxy and thiadazole ring labeled (14)C/) was ...CO2. 2 ...Metabolites in urine were 2-methoxy-4-methylsulfinylmethyl-delta2-1,3,4-thiadiazolin-5-one (25%) and corresponding sulfone (7%). The methylthiomethyl derivative did not appear in significant amount. ...When labeled supracide was admin to lactating cow, analysis of milk, urine, and feces indicated that extensive degradation ...had occurred. No supracide or its oxygen analog was found in milk. ...In rumen ...degradation /to water sol metabolites/ ...was ...due to microbial activity. ...The locus l migratoria degraded the thiadiazole ring. Some CO2 and unidentified water-soluble metabolites were formed.
The most important metabolites observed /in rats following oral dose/ were 4-methylsulfinylmethyl- and 4-methylsulfonylmethyl-2-methoxy-1,3,4-thiadiazole-5-one. These metabolites originate by methylation and oxidation of the mercaptomethyl deriv liberated after hydrolysis of the p-s bond. Dimethyl phosphate, dimethyl phosphorothioate, methyl phosphate, inorganic phosphate and desmethyl gs-13005 were ...found in urine and/or feces. ...Cotton plants of delta-pine smoothleaf variety were grown and treated with (32)P labelled gs-13005 ...revealed ...desmethyl gs-13005, the oxon ...analog of gs-13005, dimethyl phosphorothioate, mono- and di-methyl phosphate, inorganic phosphate, unidentified metabolite and some unextracted radioactivity. ...In 5th instar tobacco budworms, gs-13005 was completely metabolized during 1st 4 hr. Small amount of thiolate analog and desmethyl analog formed ...but was depleted after 4 hr. Dimethyl phosphorothioate and dimethyl phosphate were major hydrolytic products. ...Other polar metabolites were ...observed.
5-Methoxy-1,3,4-thiadiazol-2-one is a metabolite of supracide ... . The first oxidative degradation reaction takes place with dithioate going to thiolate.
Details of the metabolism of the acidic group of methidathion have been explored using insecticide in which every carbon atom in this group was marked with (14)C. Up to 36% of the dose applied to rats was recovered as carbon dioxide. ... In another study in rats, it was shown that averages of 22.4, 25.8, and 17.7% of the applied dose were recovered as carbon dioxide when the 2-methoxy, carbonyl, and methylene carbons, respectively, of the acidic groups were labeled with (14)C. Dimethyl phosphate (33.6%) and dimethyl phosphorothioate (24.2%) were the main urinary metabolites of methidathion, but 11.1% was recovered during the first 48 hours as desmethyl methidathion. Almost 80% of intraperitoneal doses of (32)P methidathion was excreted in 48 hr, including 7.1% in the feces.
For more Metabolism/Metabolites (Complete) data for METHIDATHION (11 total), please visit the HSDB record page.
Metabolism of organophosphates occurs principally by oxidation, by hydrolysis via esterases and by reaction with glutathione. Demethylation and glucuronidation may also occur. Oxidation of organophosphorus pesticides may result in moderately toxic products. In general, phosphorothioates are not directly toxic but require oxidative metabolism to the proximal toxin. The glutathione transferase reactions produce products that are, in most cases, of low toxicity. Paraoxonase (PON1) is a key enzyme in the metabolism of organophosphates. PON1 can inactivate some organophosphates through hydrolysis. PON1 hydrolyzes the active metabolites in several organophosphates insecticides as well as, nerve agents such as soman, sarin, and VX. The presence of PON1 polymorphisms causes there to be different enzyme levels and catalytic efficiency of this esterase, which in turn suggests that different individuals may be more susceptible to the toxic effect of organophosphate exposure.

Wikipedia

Methidathion

Biological Half Life

Male and female CFI mice were treated dermally with (14)C- radiolabelled methidathion ... in acetone solution or formulated in petroleum hydrocarbon with emulsifier (the ratio of active ingredient to petroleum hydrocarbon to emulsifier was 6:10:1). The actual dermal dose was stated to be 12 mg/kg bw. ... The half-lives for the testing solutions on the skin were calculated for the acetone group to be 9.1 and 10.5 hr for males and females, and for the formulated group to be 10.4 and 10.9 hr for males and females, respectively. ...
In a metabolism study conducted in CD rats, C-14 labeled methidathion was administered at single and preconditioned doses of 0.3 or 3.0 mg/kg. ...The half-life for elimination was approximately 8 hr.

Use Classification

Agrochemicals -> Pesticides
Hazard Classes and Categories -> Carcinogens
Acaricides, Insecticides
INSECTICIDES

Methods of Manufacturing

THE TREATMENT OF 2-METHOXY-1,3,4-THIADIAZOL-5(4H)-ONE WITH FORMALDEHYDE, CONVERSION TO THE 4-HALOGENMETHYL DERIVATIVE WITH THIONYL CHLORIDE OR PHOSPHORUS TRIBROMIDE, & REACTION WITH DIMETHYL HYDROGEN PHOSPHORODITHIOATE.
Methidathion is produced by reaction of 2-methoxy-1,3,4-thiadiazol-5(4H)-one with dimethyldithiophosphoric acid via the N-chloromethyl derivative or in a one-step reaction in the presence of formaldehyde.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies methidathion (technical grade) as Class IB: highly hazardous; Main Use: insecticide.
IT IS COMPATIBLE WITH CAPTAN, THIRAM, ZINEB & ACARICIDES.
RECOMMENDED FOR USE AGAINST PESTS OF FRUIT TREES, VINEYARDS, CITRUS, HOPS, LUCERNE, POTATOES, SUGAR BEET, COFFEE, TEA, DATES, PLUMS, COTTON & MORE. NON-PHYTOTOXIC.

Analytic Laboratory Methods

Method: OSHA PV2074; Procedure: gas chromatography using an electron capture detector; Analyte: methidathion; Matrix: aif; Detection Limit: 17 ug/cu m.
Method: USGS-NWQL O-1402-01; Procedure: gas chromatography with flame photometric detector; Analyte: methidathion; Matrix: filtered water; Detection Limit: 0.02 ug/L.
Method: USGS-NWQL O-2002-01; Procedure: gas chromatography-mass spectrometry; Analyte: methidathion; Matrix: filtered natural-water; Detection Limit: 0.0013 ug/L.
Method: USGS-NWQL O-3402-03; Procedure: gas chromatography with flame photometric detector; Analyte: methidathion; Matrix: whole-water samples; Detection Limit: 0.0062 ug/L.
For more Analytic Laboratory Methods (Complete) data for METHIDATHION (13 total), please visit the HSDB record page.

Clinical Laboratory Methods

A simple and rapid method was developed for measuring 10 organophosphorus pesticides (acephate, methidathion, dichlorvos, fenthion, EPN, diazinon, phenthoate, malathion, fenitrothion, and cyanophos) in the serum of acute poisoning patients by LC/MS. Following deproteinization by acetonitrile, an aliquot of the biological sample was injected into a C(18) column using 10mM ammonium formate-methanol as the mobile phase. Extraction recoveries were satisfactory and ranged between 60.0 and 108.1% in serum. The limits of detection (LODs) in serum ranged from 0.125 to 1 ug/mL, and the limits of quantitation (LOQs) ranged from 0.25 to 1.25 ug/mL. An excellent linearity was observed for these LOQs up to 8 mig/mL. Intra- and interassay precision and accuracy were satisfactory for most of the pesticides analyzed. In terms of temperature stability, of all the organophosphorus compounds analyzed, dichlorvos and malathion exhibited the most rapid degradations over 24h at room temperature. Methidathion and diazinon remained relatively stable at all temperatures during the entire 4-week testing period. The present method was successfully applied to one actual case of acute poisoning. In conclusion, this method is simple, accurate, and useful for the determination of organophosphorus pesticides and should benefit both clinical and forensic toxicology

Storage Conditions

Store in dry, well-ventilated, secure area out of reach of children and animals.

Interactions

The potentiating effects of methidathion (purity not specified) with profenofos and methacrifos were investigated in male and female Tif:RAIf rats by comparing the theoretical LD50 values, based on an assumption of strictly additive toxicity, with that of the experimentally derived LD50 values for the equitoxic mixtures. There was no potentiating effect of methidathion with profenofos, whereas a slight enhancement of acute toxicity was observed with an equitoxic mixture of methidathion and methacrifos.
/The authors/ investigated /in rats/ the effect of subchronic administration of methidathion (MD) on ovary evaluated ameliorating effects of vitamins E and C against MD toxicity. Experimental groups were as follows: control group; a group treated with 5 mg/kg body weight MD (MD group); and a group treated with 5 mg/kg body weight MD plus vitamin E and vitamin C (MD + Vit group). MD and MD + Vit groups were given MD by gavage five days a week for four weeks at a dose level of 5 mg/kg/day by using corn oil as the vehicle. Serum malondialdehyde (MDA: an indicator of lipid peroxidation) concentration, serum activity of cholinesterase (ChE), and ovary histopathology were studied. The level of MDA increased significantly in the MD group compared with the control (P < 0.005). Serum MDA decreased significantly in the MD + Vit group compared with the MD group (P < 0.05). The activities of ChE decreased significantly both in the MD and MD + Vit groups compared with the controls ( P < 0.05). However, the decrease in the MD + Vit groups was less than in the MD group; the ChE activity in the MD + Vit group was significantly higher compared with MD group (P < 0.05). Number of ovarian follicles were significantly lower in the MD group compared to the controls (P < 0.05). Number of atretic follicles were significantly higher in the MD group than in the controls (P < 0.05). Follicle counts in MD + Vit group showed that all types of ovarian follicles were significantly higher, and a significant decrease in the number of atretic follicles compared with the MD group (P < 0.05). In conclusion, subchronic MD administration caused an ovarian damage, in addition, LPO may be one of the molecular mechanisms involved in MD-induced toxicity. Treatment with vitamins E and C after the administration of MD reduced LPO and ovarian damage.
Because different classes of enzymes may be inhibited, the effects of organophosphorus pesticide poisoning may be complex and potentially at least could involve interactions with drugs as well as with other pesticides or chemicals. Potentiation may also involve solvents or other components of formulated pesticides. Certain drugs such a phenothiazines, antihistamines, CNS depressants, barbiturates, xanthines (theophylline), aminoglycosides and parasympathomimetic agents are to be avoided because of increased toxicity. /Organophosphorus pesticides/
...The LD50 value of... methidathion... /was/...10.5... mg/kg of female mice, orally... . Diphenhydramine (20 mg/kg) injected sc 5 min after dosing mice ...markedly increased the LD50 value by...114%... .
For more Interactions (Complete) data for METHIDATHION (10 total), please visit the HSDB record page.

Stability Shelf Life

Relatively stable to hydrolysis in neutral, or slightly acidic media, less stable in more acidic (pH 1), or in alkaline media (pH 13, 50% loss in 30 min @ 25 °C).
Supracide 2E: Shelf-life of at least 3 to 5 yr when stored in a dry place and minimum storage temp (above 32 °F) are observed.

Dates

Last modified: 08-15-2023

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